

Lysicamine chemical structure and properties

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Compound of Interest

Compound Name: Lysicamine

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Lysicamine: A Comprehensive Technical Guide An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Aporphine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine is a naturally occurring oxoaporphine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.^[1] This technical guide provides a comprehensive overview of **Lysicamine**, detailing its chemical structure, physicochemical properties, synthesis, and biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Lysicamine, with the CAS Registry Number 15444-20-9, is characterized by a tetracyclic dibenzo[de,g]quinoline ring system.^[2] Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identifiers of Lysicamine

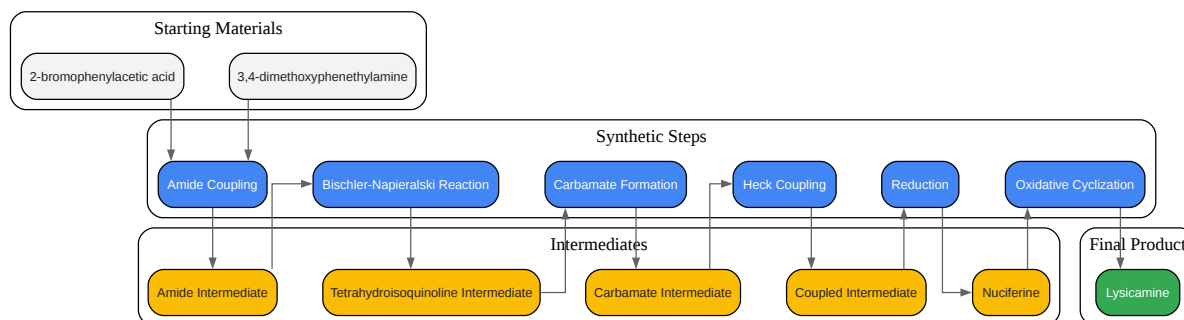
Identifier	Value	Citation
IUPAC Name	1,2-dimethoxy-7H-dibenzo[de,g]quinolin-7-one	[3]
CAS Number	15444-20-9	[2]
Molecular Formula	C ₁₈ H ₁₃ NO ₃	[2]
Canonical SMILES	<chem>COC1=C(OC)C2=C3C(=C1)C=CN=C3C(=O)C4=CC=CC=C42</chem>	[2]
InChI	InChI=1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3	[2]
InChIKey	DPBMWJXWUINLQT-UHFFFAOYSA-N	[2]

Table 2: Physicochemical Properties of Lysicamine

Property	Value	Citation
Molecular Weight	291.30 g/mol	[2]
Appearance	Yellow needles	[4]
Melting Point	203-205 °C (decomposition)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Storage	Desiccate at -20°C	[5]

Synthesis of Lysicamine

A facile and concise total synthesis of **Lysicamine** has been developed, starting from commercially available 2-bromophenylacetic acid and 3,4-dimethoxyphenethylamine. The overall workflow is depicted below.



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Figure 1: Total Synthesis Workflow of **Lysicamine**.

Experimental Protocol: Total Synthesis of Lysicamine[4]

- **Amide Coupling:** 2-Bromophenylacetic acid is treated with thionyl chloride (SOCl_2) in chloroform to generate 2-bromophenylacetyl chloride. This acid chloride then reacts with 3,4-dimethoxyphenethylamine in chloroform to yield the corresponding amide intermediate.
- **Bischler-Napieralski Reaction:** The amide intermediate undergoes cyclization using phosphorus oxychloride (POCl_3) in toluene, followed by reduction with sodium triacetoxyborohydride ($(\text{CH}_3\text{COO})_3\text{BHNa}$) to afford the tetrahydroisoquinoline intermediate.
- **Carbamate Formation:** The tetrahydroisoquinoline is reacted with methyl chloroformate (ClCOOCH_3) in the presence of sodium hydroxide (NaOH) in chloroform to form the carbamate intermediate.
- **Heck Coupling:** The carbamate intermediate undergoes an intramolecular Heck coupling reaction using a palladium catalyst ($\text{Pd}(\text{OAc})_2$) and a phosphine ligand (tricyclohexylphosphine) in dimethylacetamide (DMA).

- Reduction: The resulting coupled product is reduced with lithium aluminum hydride (LiAlH_4) in tetrahydrofuran (THF) to yield nuciferine.
- Oxidative Cyclization: The final step involves the oxidation of nuciferine with manganese(III) acetate ($\text{Mn}(\text{OAc})_3$) in glacial acetic acid to afford **Lysicamine**.

Biological Activities and Mechanisms of Action

Lysicamine exhibits a range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Lysicamine has demonstrated significant cytotoxic effects against various cancer cell lines, most notably anaplastic thyroid cancer (ATC) and hepatocarcinoma.^{[6][7]}

In ATC cells, **Lysicamine** induces a form of programmed cell death known as necroptosis.^[6] This process is independent of caspases, the key mediators of apoptosis. The proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.

Lysicamine's Anticancer Mechanism in ATC

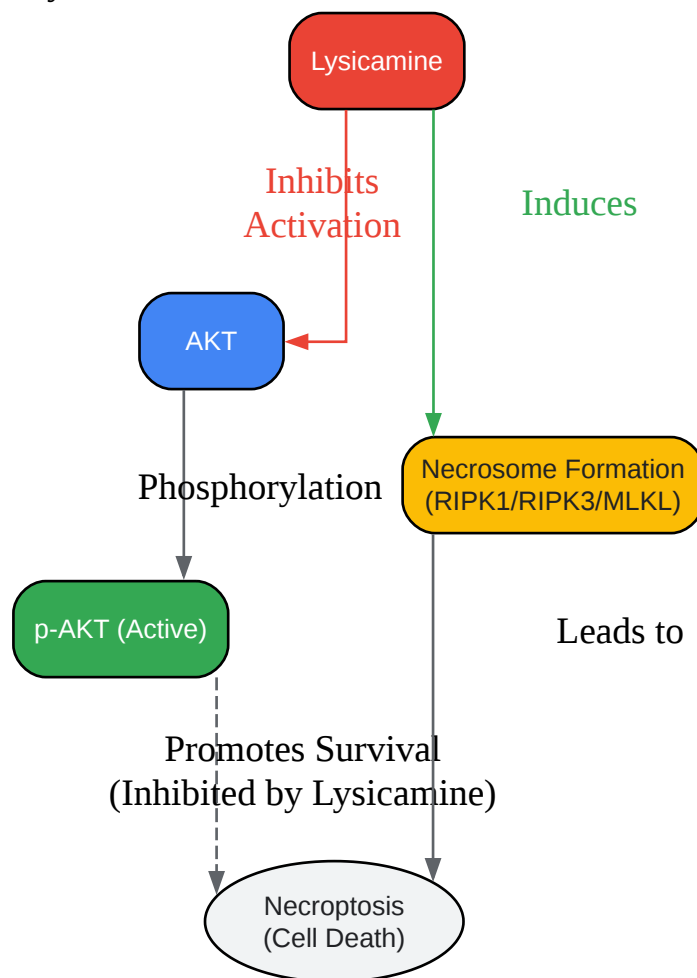
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Figure 2: Proposed mechanism of **Lysicamine**-induced necroptosis in anaplastic thyroid cancer cells.

Treatment with **Lysicamine** leads to a reduction in the phosphorylation of AKT, thereby inhibiting its activity.[6] This, in turn, promotes the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL), ultimately leading to programmed necrosis.[6]

Table 3: In Vitro Anticancer Activity of Lysicamine

Cell Line	Cancer Type	IC ₅₀ (μM)	Citation
KTC-2	Anaplastic Thyroid Cancer	15.6	[3]
HTH83	Anaplastic Thyroid Cancer	Not specified, but effective	[3]
BCPAP	Papillary Thyroid Cancer	Not specified, but effective	[3]
HepG2	Hepatocellular Carcinoma	~23	[7]
NCI-H460	Lung Cancer	~23	[7]

Antibacterial Activity

Lysicamine has been shown to possess antibacterial activity against several oral pathogens. [8]

Table 4: Minimum Inhibitory Concentrations (MIC) of Lysicamine

Microorganism	Type	MIC	Citation
Streptococcus mutans	Gram-positive bacterium	< 5 mg/mL	[8]
Porphyromonas gingivalis	Gram-negative bacterium	< 5 mg/mL	[8]
Actinobacillus actinomycetemcomitans	Gram-negative bacterium	< 5 mg/mL	[8]
Candida albicans	Fungus	< 5 mg/mL	[8]

The minimum inhibitory concentration (MIC) of **Lysicamine** against the specified microorganisms can be determined using the broth microdilution method in 96-well microtiter

plates, following a standardized protocol.

- Preparation of **Lysicamine** Stock Solution: Dissolve **Lysicamine** in a suitable solvent (e.g., DMSO) to a high concentration.
- Serial Dilutions: Perform serial two-fold dilutions of the **Lysicamine** stock solution in the appropriate sterile broth medium (e.g., Brain Heart Infusion broth for bacteria, Sabouraud Dextrose Broth for *C. albicans*) directly in the wells of a 96-well plate.
- Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a concentration of approximately 5×10^5 CFU/mL.
- Inoculation: Add the microbial inoculum to each well containing the diluted **Lysicamine**, as well as to positive (broth with inoculum, no drug) and negative (broth only) control wells.
- Incubation: Incubate the plates at 37°C for 24-48 hours under appropriate atmospheric conditions (anaerobic for *P. gingivalis*).
- MIC Determination: The MIC is defined as the lowest concentration of **Lysicamine** that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Lysicamine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8] A study demonstrated that **Lysicamine** can inhibit the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in macrophage cells with a minimum effective concentration of 0.2 mg/mL.[8]

The inhibitory effect of **Lysicamine** on the production of IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

- Cell Culture and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of **Lysicamine** for a specified time (e.g., 1 hour).

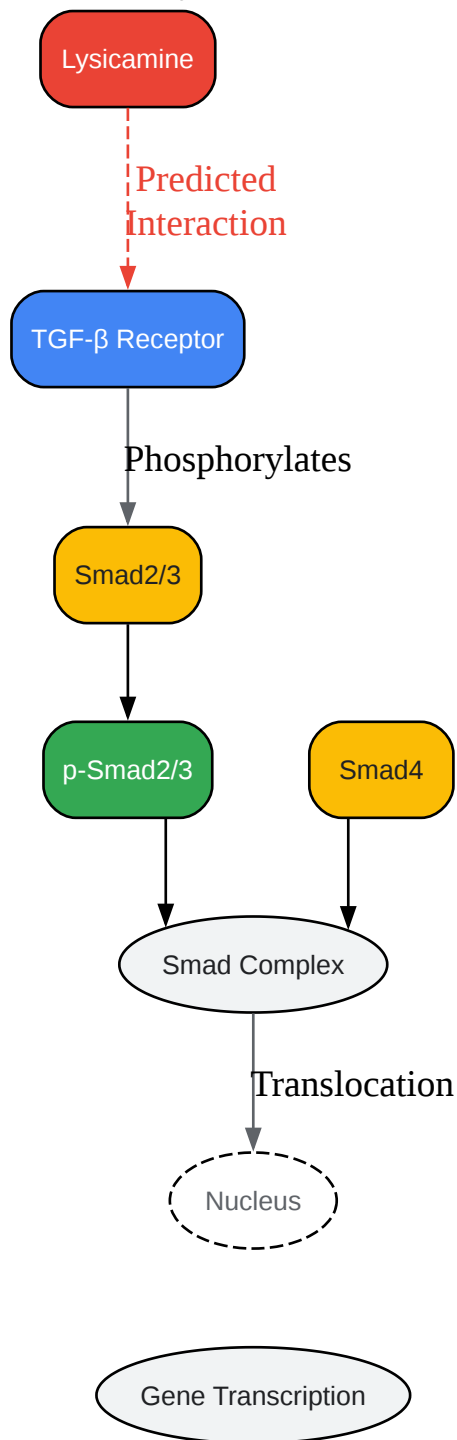
- **Stimulation:** Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.
- **Supernatant Collection:** After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.
- **ELISA:** Perform a sandwich ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:
 - Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
 - Adding the collected cell supernatants and standards to the wells.
 - Adding a biotinylated detection antibody.
 - Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at a specific wavelength.
- **Data Analysis:** Quantify the concentration of IL-6 and IL-8 in the samples by comparing their absorbance to a standard curve. Calculate the percentage of inhibition of cytokine production by **Lysicamine** compared to the LPS-stimulated control.

Antioxidant Activity

Lysicamine has demonstrated significant antioxidant capacity in the Oxygen Radical Absorbance Capacity (ORAC) assay.[\[8\]](#)

Predicted Signaling Pathway Interactions

In silico analyses have predicted that **Lysicamine** may interact with the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[9\]](#) While experimental evidence has shown that **Lysicamine** does not modulate the classical ERK1/2 MAPK pathway in anaplastic thyroid cancer cells, its effects on other MAPK family members (JNK and p38) and the TGF-β pathway warrant further investigation.[\[10\]](#)

Predicted Interaction of Lysicamine with TGF- β Signaling[Click to download full resolution via product page](#)**Figure 3:** Predicted interaction of **Lysicamine** with the TGF- β /Smad signaling pathway.

Predicted Interaction of Lysicamine with JNK/p38 MAPK Signaling

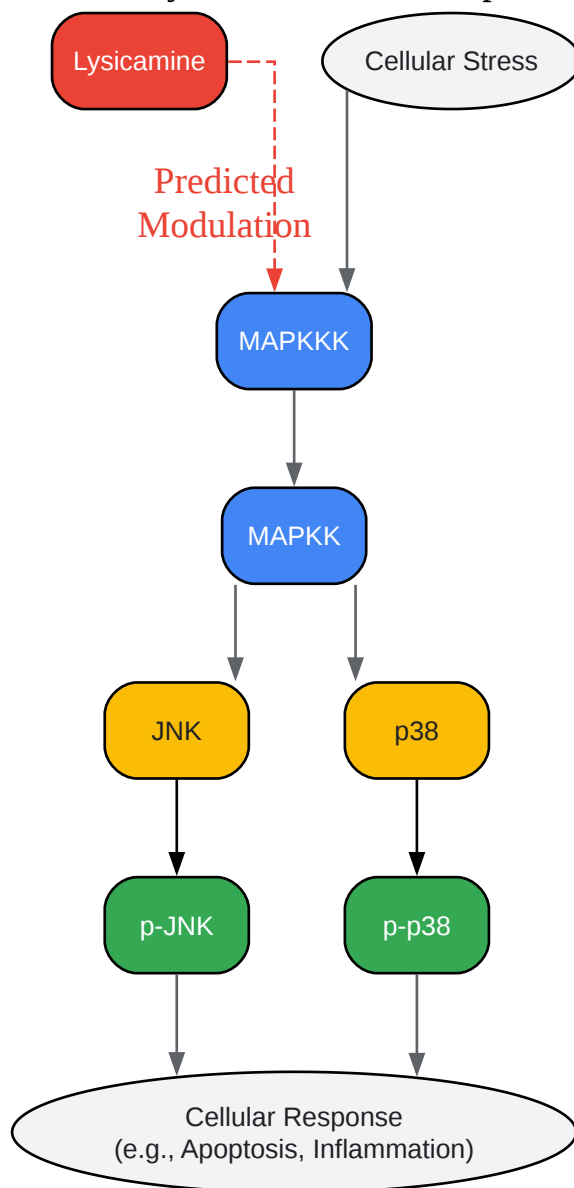
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Figure 4: Predicted modulation of the JNK/p38 MAPK signaling pathway by **Lysicamine**.

Conclusion

Lysicamine is a multifaceted natural product with a well-defined chemical structure and a range of promising biological activities. Its anticancer effects, particularly the induction of necroptosis in anaplastic thyroid cancer via inhibition of the PI3K/AKT pathway, highlight its potential as a lead compound for novel cancer therapeutics. Furthermore, its demonstrated

antibacterial, anti-inflammatory, and antioxidant properties suggest a broader therapeutic potential. Further research is warranted to elucidate the precise mechanisms of action, particularly its interactions with the TGF- β and JNK/p38 MAPK signaling pathways, and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a solid foundation of the current knowledge on **Lysicamine**, which should facilitate and inspire future investigations into this compelling natural compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. Lysicamine in a Lotus Leaves Extract May Be Responsible for Antibacterial and Anti-Inflammation Activity | Scientific.Net [scientific.net]
- 3. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Quercetin in a lotus leaves extract may be responsible for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
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